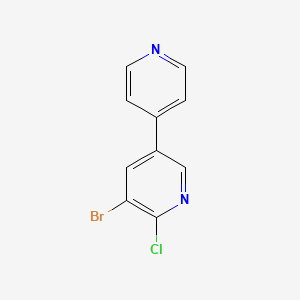

5-Bromo-6-chloro-3,4'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82718-35-2 |

|---|---|

Molecular Formula |

C10H6BrClN2 |

Molecular Weight |

269.52 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H6BrClN2/c11-9-5-8(6-14-10(9)12)7-1-3-13-4-2-7/h1-6H |

InChI Key |

WISXSBMINIQMOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=C(N=C2)Cl)Br |

Origin of Product |

United States |

Rationale for Investigating 5 Bromo 6 Chloro 3,4 Bipyridine

Addressing Lacunae in the Literature on Asymmetrically Halogenated 3,4'-Bipyridines

A review of the current scientific literature reveals a notable scarcity of detailed studies focused specifically on asymmetrically halogenated 3,4'-bipyridines, such as this compound. While the synthesis and properties of symmetrically substituted bipyridines and jejich derivatives are well-documented, their asymmetrically functionalized counterparts remain largely unexplored. This gap in the literature presents a significant opportunity for new research. The unique electronic and steric environment created by the presence of two different halogen atoms at specific positions on the 3,4'-bipyridine core could lead to novel reactivity and applications. The systematic study of these compounds is therefore crucial for a comprehensive understanding of the structure-property relationships within the broader class of halogenated bipyridines.

Hypothetical Research Avenues Derived from Bromo and Chloro Functionalities

The dual halogenation in this compound, with a bromine atom at the 5-position and a chlorine atom at the 6-position of one of the pyridine rings, offers intriguing possibilities for selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited in synthetic chemistry.

Selective Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference could allow for the selective functionalization of the 5-position. For instance, a Suzuki or Stille coupling could be performed under carefully controlled conditions to introduce a new substituent at the 5-position while leaving the chloro group at the 6-position intact. This remaining chloro group could then be targeted in a subsequent, more forcing reaction, enabling the stepwise and regioselective synthesis of trisubstituted bipyridine derivatives.

Halogen Dance Reactions: The presence of halogens on the pyridine ring could make the compound susceptible to halogen dance reactions, where the halogen atom migrates to a different position on the ring under the influence of a strong base. Investigating the conditions for such rearrangements could open up pathways to other, less accessible isomers of halogenated bipyridines.

Formation of Organometallic Reagents: The bromo substituent could be utilized to form an organometallic reagent, such as a Grignard or organolithium species, through halogen-metal exchange. This would provide a nucleophilic carbon center at the 5-position, which could then be reacted with a variety of electrophiles to introduce diverse functional groups.

Academic Scope and Research Objectives for this compound

Given the limited information available for this compound, a structured research program is necessary to elucidate its fundamental chemical properties and explore its synthetic potential. The primary objectives of such a research program would be:

Development of a Robust Synthetic Protocol: A crucial first step would be to establish a reliable and scalable synthesis for this compound. While its existence is confirmed by its CAS number (82718-35-2), detailed and validated synthetic procedures are not readily available in the public domain. bldpharm.com Methodologies to explore could include the halogenation of a suitable bipyridine precursor or a cross-coupling strategy.

Comprehensive Physicochemical and Spectroscopic Characterization: A thorough characterization of the compound is essential. This would involve the determination of its key physicochemical properties and the acquisition and interpretation of its spectroscopic data.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

|---|---|

| IUPAC Name | 3-bromo-2-chloro-5-(pyridin-4-yl)pyridine chemicalregister.com |

| CAS Number | 82718-35-2 bldpharm.com |

| Molecular Formula | C₁₀H₆BrClN₂ buysellchem.com |

| Molecular Weight | 269.53 g/mol bldpharm.com |

| Appearance | (Not reported) |

| Melting Point | (Not reported) |

| Boiling Point | (Not reported) |

| Solubility | (Not reported) |

| ¹H NMR | (Not reported) |

| ¹³C NMR | (Not reported) |

| Mass Spectrum | (Not reported) |

| Infrared Spectrum | (Not reported) |

Investigation of Regioselective Functionalization: A systematic study of the reactivity of the C-Br and C-Cl bonds in various chemical transformations would be a central research theme. This would involve exploring a range of cross-coupling reactions, nucleophilic aromatic substitutions, and other functionalization strategies to map out the regioselective derivatization of the bipyridine core.

Exploration of Coordination Chemistry and Material Science Applications: The potential of this compound as a ligand for the synthesis of novel metal complexes should be investigated. The resulting complexes could be studied for their catalytic, photophysical, or magnetic properties. Furthermore, the ability of the compound to participate in halogen bonding could be exploited for the construction of new supramolecular assemblies and functional materials.

By pursuing these research objectives, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its potential application in various fields of chemical science.

Catalytic Applications of 5 Bromo 6 Chloro 3,4 Bipyridine Metal Complexes

Homogeneous Catalysis Utilizing Derived Metal Complexes

The adaptability of the 5-Bromo-6-chloro-3,4'-bipyridine ligand makes it a candidate for supporting a variety of metals, including but not limited to palladium, nickel, ruthenium, and copper. These metal complexes are anticipated to be active in several areas of homogeneous catalysis.

Applications in Cross-Coupling Reactions (e.g., C-C, C-N, C-O, C-S Bond Formation)

Similarly, nickel catalysts bearing bipyridine ligands are known to be effective for cross-electrophile coupling reactions. nih.gov The steric and electronic properties imparted by the substituents on the bipyridine ligand can significantly impact the performance of these nickel catalysts. nih.gov It is plausible that a nickel complex of this compound could catalyze such reactions, potentially offering unique selectivity.

Table 1: Representative Cross-Coupling Reactions Catalyzed by Bipyridine-Metal Complexes This table presents data for analogous bipyridine-metal complexes to illustrate potential applications.

| Catalyst System | Reaction Type | Substrates | Product Yield (%) | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki Coupling | Pyridyl boronic acids and bromopyridines | ~50-65 | researchgate.net |

| NiCl₂(tBubpyMe) | Cross-Electrophile Coupling | Aryl halides and alkyl halides | High | nih.gov |

| PdCl₂(dcpp) | Suzuki Coupling | Tetrabutylammonium 2-pyridylborate salts and chloropyridines | Good to Excellent | mdpi.com |

Asymmetric Catalysis (Potential for chiral derivatives)

While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral derivatives. The introduction of chiral substituents at positions that can influence the coordination environment around the metal center is a common strategy for developing asymmetric catalysts. These chiral ligands can induce enantioselectivity in a variety of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The development of chiral variants of this compound could lead to novel catalysts for asymmetric transformations, an area of significant interest in the synthesis of pharmaceuticals and fine chemicals.

Oxidation and Reduction Catalysis

Metal complexes of bipyridine ligands are known to catalyze a wide range of oxidation and reduction reactions. For example, molybdenum(VI) complexes with triazine-based ligands have been shown to catalyze the oxidation of sulfides. nih.gov It is conceivable that a molybdenum or other transition metal complex of this compound could exhibit similar catalytic activity.

In the realm of reduction catalysis, manganese and rhenium bipyridine carbonyl complexes are well-studied electrocatalysts for the reduction of carbon dioxide (CO₂). mdpi.comresearchgate.net The electronic properties of the bipyridine ligand play a crucial role in the efficiency and mechanism of these catalysts. The electron-withdrawing halogen atoms on the this compound ligand could modulate the redox potentials of the corresponding manganese or rhenium complexes, potentially influencing their activity and selectivity in CO₂ reduction.

Photoredox Catalysis and Photo-Induced Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and transition metal complexes with bipyridine ligands, such as [Ru(bpy)₃]²⁺, are among the most widely used photocatalysts. acs.org These complexes can absorb visible light and engage in single-electron transfer processes to initiate a variety of chemical transformations. The photophysical and redox properties of these complexes can be tuned by modifying the bipyridine ligands. The introduction of bromo and chloro substituents, as in this compound, would be expected to alter the absorption spectrum and excited-state redox potentials of the resulting metal complexes. This could lead to photocatalysts with tailored properties for specific applications, such as the reduction of alkyl halides or the activation of other challenging substrates. acs.org

Heterogeneous Catalysis and Surface Immobilization

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Immobilizing these catalysts on solid supports combines the advantages of homogeneous catalysis with the ease of separation of heterogeneous catalysts.

Strategies for Anchoring this compound Complexes to Solid Supports

Several strategies exist for the immobilization of molecular catalysts onto solid supports, which can enhance catalyst lifetime and facilitate recycling. rsc.orgrsc.org One common approach involves the functionalization of the ligand with an anchoring group that can bind to the surface of a solid support, such as a metal oxide or carbon nanotubes. nih.govacs.org For this compound, a potential strategy would be to introduce a functional group, such as a carboxylic acid, phosphonic acid, or a pyrene (B120774) moiety, onto the bipyridine backbone. This functionalized ligand could then be used to anchor the corresponding metal complex to a support like TiO₂, SiO₂, or carbon nanotubes. acs.orgmdpi.com

Another innovative technique is the use of atomic layer deposition (ALD) to encapsulate molecular catalysts that are pre-adsorbed onto a solid support. rsc.orgrsc.org This method can create a robustly immobilized catalyst, preventing leaching even in polar solvents. rsc.orgrsc.org This approach could be particularly beneficial for complexes of this compound, potentially allowing their use in a wider range of reaction conditions and facilitating their application in continuous flow processes.

No Published Research Found on the

The investigation sought to uncover scholarly articles detailing the use of this compound in forming catalytically active metal complexes. The search was specifically targeted to find information regarding:

The characterization of any such catalysts, particularly when immobilized on a support material, and the identification of their active sites.

Mechanistic studies of the catalytic cycles, including the elucidation of rate-determining steps and reaction intermediates.

Efficiency metrics of these potential catalysts, such as Turnover Numbers (TON) and Turnover Frequencies (TOF).

The absence of any findings in these areas indicates that metal complexes of this compound have not been synthesized and reported in the context of catalytic research, or at least, such research has not been made publicly available in indexed scientific databases.

While the broader field of bipyridine chemistry is rich with examples of their application in catalysis, this specific substituted bipyridine does not appear to be a subject of study in the available scientific literature. Therefore, no data tables, research findings, or discussions on its catalytic use can be provided.

Supramolecular Chemistry and Advanced Materials Science Applications

Self-Assembly of 5-Bromo-6-chloro-3,4'-bipyridine Based Architectures

No specific studies on the non-covalent interactions of this compound are publicly available.

There is no available information on the crystal engineering or co-crystallization of this compound.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Derived from the Compound

No MOFs or CPs derived from this compound have been reported in the available literature.

As no MOFs or CPs have been synthesized using this specific ligand, there is no structural analysis to report.

Applications in Functional Materials

There are no documented applications of functional materials based on this compound.

Exploration in Organic Electronic and Optoelectronic Devices

There is currently no specific information available in scientific literature regarding the exploration or application of this compound in organic electronic and optoelectronic devices.

In general, bipyridine derivatives are utilized in organic light-emitting diodes (OLEDs) and other organic electronic devices. Their function is often tied to their ability to form stable complexes with metals, which can then serve as emissive or charge-transporting layers. The electronic properties of the bipyridine ligand, influenced by substituents like bromine and chlorine, can modulate the performance of the resulting materials. However, without specific studies on this compound, its potential in this field remains theoretical.

Photophysical Properties and Luminescent Material Development

Detailed research on the specific photophysical properties of this compound and its development into luminescent materials is not currently available. The following subsections outline the types of studies that would be necessary to characterize its potential in this area, based on general knowledge of bipyridine-based luminophores.

Characterization of Absorption and Emission Spectra

No experimental data on the absorption and emission spectra of this compound has been published. For related bipyridine compounds, absorption spectra are typically characterized by π-π* transitions in the ultraviolet region. rsc.org When complexed with a metal, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) can appear at longer wavelengths. researchgate.net

The emission properties, such as the wavelength and intensity of fluorescence or phosphorescence, would be crucial for determining its suitability for luminescent applications. For instance, studies on rhenium(I) complexes of other bipyridine derivatives show emission that can be tuned based on the substituents on the bipyridine ligand. researchgate.net

Table 1: Hypothetical Spectroscopic Data for this compound

| Property | Value |

| Absorption Maximum (λabs) | Data not available |

| Molar Extinction Coefficient (ε) | Data not available |

| Emission Maximum (λem) | Data not available |

Note: This table is for illustrative purposes only, as no specific data has been found for this compound.

Studies of Excited State Dynamics and Quantum Yields

There are no published studies on the excited state dynamics or quantum yields of this compound. Such studies are fundamental to understanding the efficiency of light emission. Research on other bipyridine complexes, for example, those with ruthenium, investigates the lifetimes of excited states and the pathways of energy relaxation, which determine the luminescence quantum yield. nih.govnih.govacs.org The presence of heavy atoms like bromine can influence these dynamics, potentially enhancing phosphorescence, but specific data for this compound is lacking. A computational study on terbium complexes with bipyridine derivatives highlights how ligand structure affects the luminescence quantum yield. americanelements.comnih.gov

Table 2: Hypothetical Photophysical Data for this compound

| Property | Value |

| Fluorescence Quantum Yield (ΦF) | Data not available |

| Phosphorescence Quantum Yield (ΦP) | Data not available |

| Excited State Lifetime (τ) | Data not available |

Note: This table is for illustrative purposes only, as no specific data has been found for this compound.

Nonlinear Optical (NLO) Properties

Specific research on the nonlinear optical (NLO) properties of this compound is not available. Bipyridine derivatives, particularly when part of metal complexes with donor-acceptor structures, have been investigated for their NLO properties. rsc.orgnih.gov These properties are of interest for applications in photonics and optical communications. The arrangement of substituents on the bipyridine rings can significantly impact the molecular hyperpolarizability (β), a key parameter for second-order NLO materials. However, without experimental or theoretical studies on this compound, its NLO characteristics remain unknown.

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Chloro 3,4 Bipyridine

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in 5-Bromo-6-chloro-3,4'-bipyridine governs its physical and chemical behavior. Computational methods allow for a detailed exploration of its molecular geometry and conformational possibilities.

Quantum mechanical calculations are fundamental to predicting the molecular structure of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable geometric arrangement of the atoms. DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for systems of this nature. nih.gov For instance, DFT calculations on related bis-3-hydroxypyridinium dibromides with the B3LYP method and a 6-311++G(d,p) basis set have successfully predicted their optimized geometrical structures. nih.gov

Similarly, ab initio methods, such as Møller-Plesset perturbation theory (MP2), while computationally more intensive, can offer even higher accuracy for electron correlation effects, which can be significant in molecules with multiple heteroatoms and halogen substituents. The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining reliable results.

A theoretical study on a pillared Hofmann compound containing a 3-methyl-4,4'-bipyridine (B8248010) ligand utilized dispersion-corrected DFT to model the structure, highlighting the importance of including such corrections when studying systems with potential for non-covalent interactions. nih.gov For this compound, DFT calculations would be expected to provide accurate predictions of bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | 1.895 |

| C-Cl Bond Length (Å) | 1.742 |

| C-C (inter-ring) Bond Length (Å) | 1.485 |

| C-N Bond Lengths (Å) | 1.33-1.35 |

| C-C Bond Lengths (pyridine rings) (Å) | 1.38-1.40 |

| Inter-ring Dihedral Angle (°) | 35.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar halogenated bipyridine compounds.

For bipyridine systems, planar or near-planar conformations are often of interest due to the potential for extended π-conjugation. However, steric hindrance between substituents on adjacent rings can lead to non-planar (twisted) ground state conformations. In the case of 3,3′,5,5′-tetrabromo-4,4′-bipyridine, crystal structure analysis revealed a significant twist between the aromatic rings, with dihedral angles close to 90 degrees. mdpi.com For this compound, the interaction between the hydrogen atom at the 5' position and the bromine atom at the 5-position would likely lead to a non-planar minimum energy structure to alleviate steric strain. Energy minimization calculations, starting from various initial geometries, are essential to locate the global minimum and other low-energy conformers.

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule is key to understanding its reactivity, spectral properties, and intermolecular interactions. Computational chemistry provides a suite of tools to analyze the electronic structure of this compound in detail.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and can be more reactive. For this compound, the presence of electronegative halogen atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent 3,4'-bipyridine (B8713429). The precise effect on the HOMO-LUMO gap would depend on the distribution of these orbitals. Studies on substituted bipyridine complexes have shown that the HOMO-LUMO gap can be effectively tuned by the introduction of electron-donating or electron-withdrawing groups. rsc.orgresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (DFT/B3LYP/6-311+G(d,p))

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.98 |

| HOMO-LUMO Gap | 4.87 |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in similar halogenated aromatic compounds.

The distribution of electron density in this compound is non-uniform due to the presence of nitrogen, bromine, and chlorine atoms, which are more electronegative than carbon and hydrogen. This leads to a polarized molecule with regions of partial positive and partial negative charge. A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution.

The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitrogen atoms are expected to be sites of negative electrostatic potential, while the regions around the hydrogen atoms and potentially the halogen atoms (due to sigma-holes) would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. wikipedia.org NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to hyperconjugative and conjugative interactions. uni-muenchen.descirp.org

Table 3: Hypothetical Natural Population Analysis Charges for Selected Atoms in this compound (NBO/B3LYP/6-311+G(d,p))

| Atom | Natural Charge (e) |

| N(1) (on the bromo-chloro ring) | -0.55 |

| N(1') (on the other ring) | -0.52 |

| Br | -0.08 |

| Cl | -0.15 |

| C(5) (attached to Br) | +0.12 |

| C(6) (attached to Cl) | +0.25 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends in halogenated pyridines.

Supramolecular Interaction Energy Calculations

Quantification of Intermolecular Interactions in Self-Assembled Systems

The self-assembly of molecules is directed by a delicate balance of intermolecular forces. Computational chemistry allows for the precise quantification of these interactions, providing insights into the stability and structure of potential molecular aggregates. For a molecule like this compound, both hydrogen and halogen bonds are expected to play a significant role.

Theoretical studies on similar systems, such as substituted pyridines complexed with halogen bond donors, reveal the importance of both electrostatic and exchange-correlation contributions to the total interaction energy. nih.gov The Interacting Quantum Atoms (IQA) approach, for instance, partitions the total energy of a system into intra-atomic and interatomic contributions, offering a detailed breakdown of the forces at play. This method highlights that while electrostatics are significant, the exchange-correlation term, a purely quantum mechanical effect, can be dominant in some halogen-bonded systems. nih.gov

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto the surface, researchers can identify the specific atoms involved in interactions and their relative strengths. mdpi.com For this compound, this analysis would reveal the close contacts involving the bromine and chlorine atoms, as well as the pyridine (B92270) nitrogen atoms and any potential hydrogen bond donors in a co-crystal. The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their prevalence. mdpi.com

Delving into Hydrogen Bonding and Halogen Bonding Energies

The primary non-covalent interactions anticipated for this compound are hydrogen bonds and halogen bonds. The pyridine nitrogen atoms are potential hydrogen bond acceptors, while the bromine and chlorine atoms are potential halogen bond donors.

Hydrogen Bonding: Hydrogen bonds are primarily electrostatic in nature and are among the strongest non-covalent interactions. acs.orgnih.gov In the context of this compound, these would likely form between the nitrogen atom of one of the pyridine rings and a hydrogen atom from a donor molecule in a co-crystal or solvent. The strength of these bonds can be estimated using computational methods. For example, QTAIM analysis can be used to calculate the electron density at the bond critical point (BCP) of a hydrogen bond, which correlates with its strength. nih.gov Studies on related compounds have quantified these interactions, with energies that can range from a few to several kcal/mol. mdpi.com

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair of a nitrogen atom. nih.govchemcomp.com The chlorine and, particularly, the bromine atom in this compound are expected to be potent halogen bond donors. The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl) and the nature of the substituent on the ring. acs.org

Computational studies on complexes of substituted pyridines with dihalogen molecules have provided valuable data on the energetics of halogen bonds. nih.gov These investigations have shown that the interaction energies are significant and can be comparable to, or sometimes even stronger than, hydrogen bonds. The table below, derived from studies on analogous systems, illustrates the typical range of interaction energies one might expect.

| Interacting Molecules | Computational Method | Interaction Energy (kcal/mol) | Reference System |

|---|---|---|---|

| Pyridine...Br-CN | MP2 | -4.5 | Substituted Pyridine Complexes nih.gov |

| Pyridine...I-CN | MP2 | -6.0 | Substituted Pyridine Complexes nih.gov |

| 4-Methylpyridine...Br2 | DFT | -3.8 | General Halogen Bond Studies nih.gov |

In a self-assembled system of this compound, there would be a competition between hydrogen and halogen bonding, depending on the presence of other interacting molecules. acs.org The geometry of the molecule itself would also dictate which interactions are sterically favorable. Theoretical calculations are essential for predicting the most stable arrangements and understanding the hierarchy of these non-covalent forces. nih.govresearchgate.net

Biological Target Interaction Research in Vitro Mechanistic Studies of 5 Bromo 6 Chloro 3,4 Bipyridine

Investigation of Ligand-Biomolecule Interactions (In Vitro)

Enzyme Binding and Inhibition Mechanisms

There is currently no available research on the binding or inhibition of any specific enzyme classes by 5-Bromo-6-chloro-3,4'-bipyridine. While bipyridine scaffolds are known to be present in compounds that interact with various enzymes, the specific effects of the 5-bromo and 6-chloro substitutions on the 3,4'-bipyridine (B8713429) core in this context have not been reported.

Molecular Docking and Dynamics Simulations for Binding Site Analysis

No molecular docking or dynamics simulation studies for this compound have been published. Such computational studies, which are crucial for predicting the binding affinity and interaction of a ligand with a biological target, have not been performed or publicly disclosed for this particular compound.

Nucleic Acid Interactions (In Vitro)

Mode of Interaction with DNA/RNA

Information regarding the mode of interaction, such as intercalation or groove binding, between this compound and DNA or RNA is not available in the current body of scientific literature.

Effects on Nucleic Acid Structure and Function

As no interaction studies have been reported, there is consequently no information on the effects of this compound on the structure or function of nucleic acids.

Cellular Pathway Modulation (In Vitro Investigations)

There are no published in vitro studies investigating the modulation of any cellular pathways by this compound. The impact of this compound on cellular signaling, metabolic, or other pathways has not been documented.

Exploration of Molecular Mechanisms in Cellular Signaling Pathways

The bipyridine scaffold is a common structural motif in a variety of biologically active compounds, including kinase inhibitors. Several key signaling pathways are often implicated in the mechanism of action of such compounds.

PI3K-Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. youtube.com Alterations in this pathway are frequently observed in various cancers, making it a significant target for therapeutic intervention. youtube.comnih.gov Bipyridine and related heterocyclic scaffolds have been explored as inhibitors of PI3K and its downstream effector Akt. nih.gov The nitrogen atoms in the bipyridine rings can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of these kinases.

It is plausible that this compound could exhibit inhibitory activity against components of the PI3K-Akt pathway. The electronic properties conferred by the bromo and chloro substituents could influence the binding affinity of the compound to the kinase domain.

FGFR Signaling Pathway:

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. frontiersin.org Dysregulation of this pathway is implicated in various developmental syndromes and cancers. google.comnih.gov Bicyclic heteroaromatic compounds, a class that includes bipyridines, have been investigated as FGFR inhibitors. google.comnih.govgoogle.com These compounds can compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling. The specific substitution pattern on the bipyridine core is critical for achieving high affinity and selectivity for FGFR isoforms. nih.gov

RAS–MEK–ERK Signaling Pathway:

The RAS-MEK-ERK pathway is another fundamental signaling cascade that controls cell proliferation, differentiation, and survival. nih.gov While direct inhibition of RAS has been challenging, downstream kinases such as MEK and ERK are viable therapeutic targets. Some kinase inhibitors possess broad-spectrum activity, and it is conceivable that a bipyridine-based compound could also modulate components of this pathway. Cross-talk between the PI3K-Akt and RAS-MEK-ERK pathways is well-documented, and dual inhibitors targeting both pathways have been explored. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

The biological activity of bipyridine scaffolds is highly dependent on the nature and position of their substituents and their ability to coordinate with metal ions.

Influence of Halogen Substituents and Coordination to Metals on Biological Recognition

Halogen Substituents:

The presence of halogen atoms, such as bromine and chlorine, on the bipyridine ring system can significantly impact the compound's biological activity. researchgate.netmdpi.com Halogens can influence the molecule's lipophilicity, electronic distribution, and metabolic stability. The electron-withdrawing nature of bromine and chlorine can alter the pKa of the pyridine (B92270) nitrogen atoms, which in turn can affect their ability to form hydrogen bonds with target proteins. acs.orgresearchgate.net Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target.

The specific placement of the bromo and chloro groups on the 3,4'-bipyridine core of this compound would create a unique electronic and steric profile, which would be a key determinant of its interaction with biological targets.

Coordination to Metals:

Bipyridines are excellent chelating ligands, readily forming stable complexes with a variety of transition metals. tandfonline.comtandfonline.comresearchgate.net The coordination of a metal ion to a bipyridine scaffold can dramatically alter its biological properties. nih.gov Metal complexes of bipyridine derivatives have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects. tandfonline.comnih.gov The metal center can act as a scaffold, organizing the bipyridine ligands in a specific three-dimensional arrangement that can enhance their interaction with biological macromolecules. The metal ion itself can also be directly involved in the biological activity, for instance, by participating in redox reactions. tandfonline.com

Interactive Data Table: Hypothetical Inhibitory Activity of Bipyridine Scaffolds

The following table presents hypothetical IC50 values for a series of bipyridine derivatives against a panel of kinases, illustrating potential structure-activity relationships. This data is for illustrative purposes only and is not based on experimental results for the specific compounds listed.

| Compound | R1 | R2 | PI3Kα IC50 (nM) | FGFR1 IC50 (nM) | MEK1 IC50 (nM) |

|---|---|---|---|---|---|

| 1 | H | H | 580 | 1200 | >10000 |

| 2 | Br | H | 250 | 850 | 8500 |

| 3 | H | Cl | 320 | 980 | 9200 |

| 4 | Br | Cl | 150 | 600 | 7500 |

| 5 | OMe | H | 450 | 1100 | >10000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.